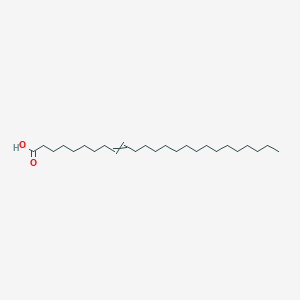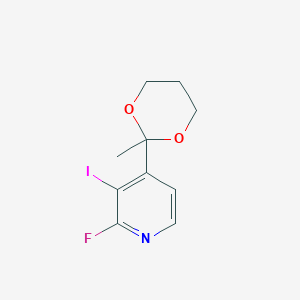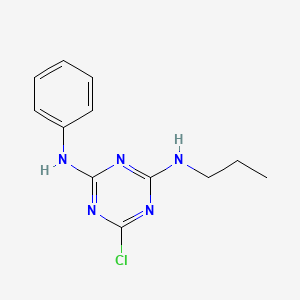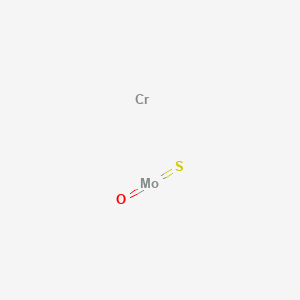
Chromium;oxo(sulfanylidene)molybdenum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium;oxo(sulfanylidene)molybdenum is a complex compound that combines the unique properties of chromium and molybdenum. This compound is of significant interest due to its potential applications in various fields, including catalysis, materials science, and biochemistry. The presence of oxo and sulfanylidene ligands adds to its versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chromium;oxo(sulfanylidene)molybdenum typically involves the reaction of chromium and molybdenum precursors under controlled conditions. One common method is the reaction of chromium(V) oxide with molybdenum disulfide in the presence of an oxidizing agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve high-temperature processes and the use of specialized equipment to ensure purity and yield. Techniques such as chemical vapor deposition (CVD) and solid-state reactions are often employed to produce large quantities of the compound for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Chromium;oxo(sulfanylidene)molybdenum undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and ligands such as phosphines and amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxo-molybdenum(VI) species, while reduction reactions may yield molybdenum(IV) complexes.
Scientific Research Applications
Chromium;oxo(sulfanylidene)molybdenum has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme mimetics and as a model for metalloenzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems and as an anticancer agent.
Industry: The compound is used in the production of high-performance materials, including alloys and coatings, due to its excellent thermal and chemical stability.
Mechanism of Action
The mechanism by which chromium;oxo(sulfanylidene)molybdenum exerts its effects involves the interaction of its oxo and sulfanylidene ligands with various molecular targets. In catalytic processes, the compound facilitates the transfer of oxygen or sulfur atoms to substrates, thereby promoting oxidation or reduction reactions. The molecular pathways involved often include the formation of intermediate species that are highly reactive and capable of driving the desired chemical transformations.
Comparison with Similar Compounds
Chromium;oxo(sulfanylidene)molybdenum can be compared with other similar compounds, such as:
Chromium oxides: These compounds are primarily used as catalysts and in materials science.
Molybdenum oxides: Known for their catalytic properties and applications in electronics.
Oxo-molybdenum complexes: These are widely studied for their role in biological systems and as catalysts in organic synthesis.
The uniqueness of this compound lies in its combination of chromium and molybdenum, which imparts a unique set of properties that are not found in the individual oxides or complexes of these elements.
Properties
CAS No. |
139920-09-5 |
|---|---|
Molecular Formula |
CrMoOS |
Molecular Weight |
196.01 g/mol |
IUPAC Name |
chromium;oxo(sulfanylidene)molybdenum |
InChI |
InChI=1S/Cr.Mo.O.S |
InChI Key |
WHHNJMQJJKHUSH-UHFFFAOYSA-N |
Canonical SMILES |
O=[Mo]=S.[Cr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-1-propyl-2-oxa-6,10-dithiaspiro[4.5]decan-1-ol](/img/structure/B14266079.png)
![1-Propanol, 3-[[(4-methoxyphenyl)diphenylmethyl]thio]-](/img/structure/B14266084.png)
![2,2'-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid](/img/structure/B14266091.png)
![3-[(tert-Butoxycarbonyl)sulfanyl]propanoic acid](/img/structure/B14266094.png)
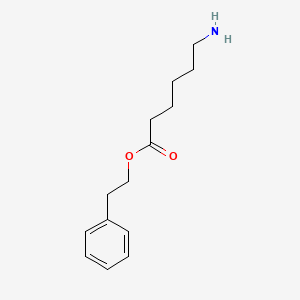
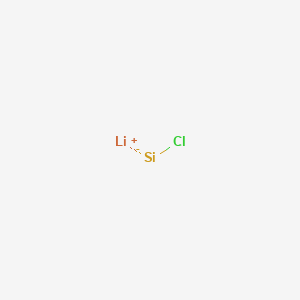
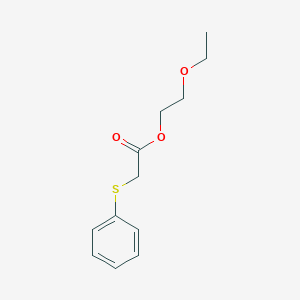
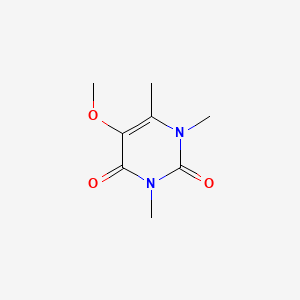
![4-[1-(4-Aminophenyl)-3,3,5-trimethylcyclohexyl]aniline](/img/structure/B14266124.png)

![N~1~,N~1'~-(1,2-Phenylene)bis[N~2~-(4-phenylbutyl)ethanediamide]](/img/structure/B14266129.png)
